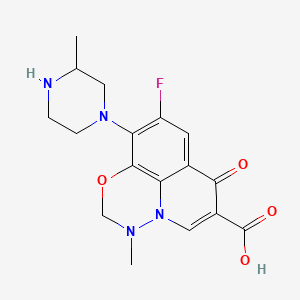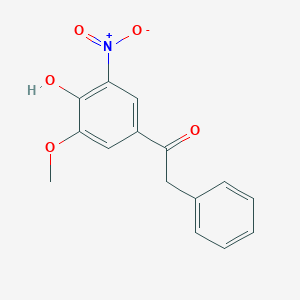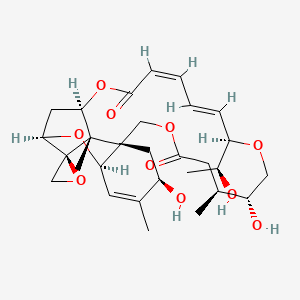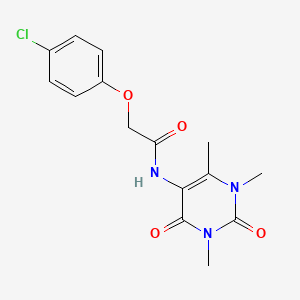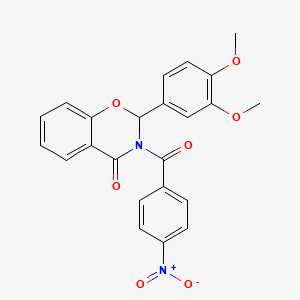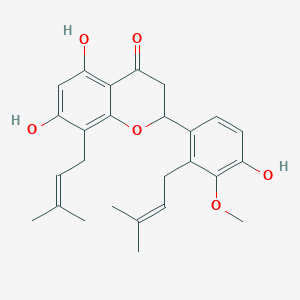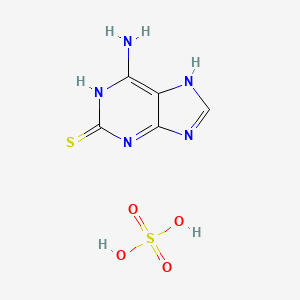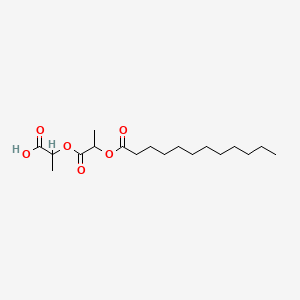
Lauroyl lactylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauroyl lactylate is an organic compound commonly used in the cosmetic and food industries. It is known for its properties as an emulsifier and surfactant, which help in stabilizing mixtures of oil and water. This compound is derived from lauric acid and lactic acid, making it a natural and biodegradable ingredient .
Métodos De Preparación
The preparation of lauroyl lactylate involves the reaction of lauric acid with lactic acid. One common method includes dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is then added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is heated to 80°C, and nitrogen gas is introduced to the material interface. The temperature is then controlled between 190-210°C, and lauric acid along with a catalyst is added. The reaction continues for 60 minutes, followed by vacuumizing and an additional 20 minutes of reaction. The final product is a white to pale yellow solid .
Análisis De Reacciones Químicas
Lauroyl lactylate undergoes various chemical reactions, including hydrolysis and membrane-disruptive interactions. Hydrolysis of this compound results in the formation of lauric acid and lactic acid. It also exhibits membrane-disruptive properties, which are significant in its antimicrobial activity. The compound interacts with lipid bilayers, causing morphological changes and membrane disruption .
Aplicaciones Científicas De Investigación
Lauroyl lactylate has a wide range of applications in scientific research. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology and medicine, its antimicrobial properties make it a valuable component in skincare products and pharmaceuticals. It is also used in the food industry as a food-grade emulsifier, enhancing the texture and stability of products .
Mecanismo De Acción
The mechanism of action of lauroyl lactylate involves its interaction with lipid membranes. It disrupts the membrane structure by integrating into the lipid bilayer, causing increased permeability and eventual membrane disruption. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparación Con Compuestos Similares
Lauroyl lactylate is often compared with other lactylates such as calcium stearoyl lactylate and sodium stearoyl lactylate. While all these compounds serve as emulsifiers and surfactants, this compound is unique due to its specific fatty acid composition, which provides distinct antimicrobial properties. Other similar compounds include sodium lauryl sulfate and sodium lauroyl sarcosinate, but these differ in their chemical structure and specific applications .
Propiedades
Número CAS |
48075-52-1 |
|---|---|
Fórmula molecular |
C18H32O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |
Clave InChI |
AOHBGMDQHXJADT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


